molecular formula C19H16FN3O3S B2573817 5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-12-3

5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2573817
CAS No.: 439109-12-3
M. Wt: 385.41
InChI Key: BJAMVBSZKAMLSA-UHFFFAOYSA-N
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Description

5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a novel, synthetically accessible small-molecule inhibitor based on the imidazo[1,2-c]quinazolin-2-one scaffold, a core structure of interest in medicinal chemistry. This specific analog is engineered to probe intracellular signaling pathways, with potential research applications in oncology and cell biology. The compound's structure incorporates key pharmacophores, including the 8,9-dimethoxy groups for potential planar ring interaction, and the (4-fluorobenzyl)sulfanyl moiety, which may influence target binding affinity and cellular permeability. Its primary research value lies in its designed mechanism of action, which is hypothesized to function as a potent and selective ATP-competitive inhibitor of specific serine/threonine kinases. In research settings, it is used to investigate the role of these kinases in fundamental cellular processes such as signal transduction, cell cycle progression, and apoptosis. By selectively inhibiting these enzymatic targets, this compound serves as a crucial chemical tool for validating new targets and deconvoluting complex kinase-driven pathways in various disease models. It is supplied for laboratory research purposes only.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-25-15-7-13-14(8-16(15)26-2)21-19(23-9-17(24)22-18(13)23)27-10-11-3-5-12(20)6-4-11/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAMVBSZKAMLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H22FN3O3S
  • Molecular Weight : 427.49 g/mol
  • CAS Number : 1030938-55-6

Research indicates that this compound may act as a tyrosinase inhibitor , which is significant in the context of hyperpigmentation disorders. Tyrosinase is an enzyme crucial in melanin production, and its inhibition can lead to reduced pigmentation in skin conditions like melasma and age spots.

Tyrosinase Inhibition

A study demonstrated that a related compound, 2-(4-fluorophenyl)-quinazolin-4(3H)-one, exhibited an IC50 value of 120 μM against tyrosinase, indicating moderate inhibitory activity. Kinetic studies revealed it functions as a reversible mixed-type inhibitor with inhibition constants of 703.2 μM (KI) and 222.1 μM (KIS) . This suggests that similar derivatives may possess comparable or enhanced inhibitory effects.

Antioxidant Activity

The imidazo[1,2-c]quinazolinone scaffold has been associated with antioxidant properties. Compounds in this class often demonstrate the ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds within the imidazo[1,2-c]quinazolinone family:

  • Tyrosinase Inhibition Study :
    • Objective : To evaluate the inhibitory effects on tyrosinase.
    • Findings : The compound was shown to interact with tyrosinase and substrates (tyrosine and l-DOPA), suggesting potential applications in treating hyperpigmentation .
  • Antioxidant Studies :
    • Various derivatives have been tested for their ability to reduce oxidative stress markers in cellular models. These studies highlight the potential for these compounds to mitigate damage from reactive oxygen species (ROS).

Data Table: Comparative Biological Activities

Compound NameBiological ActivityIC50 (μM)Mechanism of Action
5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-oneTyrosinase InhibitionTBDReversible Mixed-Type Inhibitor
2-(4-fluorophenyl)-quinazolin-4(3H)-oneTyrosinase Inhibition120 ± 2Reversible Mixed-Type Inhibitor

Comparison with Similar Compounds

Substituent Variations in the Sulfanyl Group

Structural analogs of Compound A primarily differ in the substituents attached to the sulfanyl group or the imidazo[1,2-c]quinazolinone core. Key examples include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Properties/Notes
Compound A (Target) 4-Fluorobenzyl C₁₉H₁₆FN₃O₃S 385.41 Balanced lipophilicity; potential enhanced bioavailability
5-[(4-Chlorobenzyl)sulfanyl]-8,9-dimethoxy analog 4-Chlorobenzyl C₁₉H₁₆ClN₃O₃S 401.87 Increased halogen size may improve target binding but reduce solubility
5-[(2-Fluorobenzyl)sulfanyl]-8,9-dimethoxy analog 2-Fluorobenzyl C₁₉H₁₆FN₃O₃S 385.41 Altered electronic effects due to ortho-fluorine; potential steric hindrance
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy analog 3,4-Dichlorobenzyl C₁₉H₁₅Cl₂N₃O₃S 436.30 Higher lipophilicity (XLogP3: 4.2); possible enhanced enzyme inhibition
5-(Methylsulfanyl)-imidazo[1,2-c]quinazolin-2(3H)-one Methyl C₁₁H₉N₃OS 231.27 Simplified structure; lower molecular weight may improve metabolic stability

Key Observations :

  • Halogen position (para vs. ortho) impacts electronic and steric profiles. The 4-fluorobenzyl group in Compound A optimizes steric accessibility compared to bulkier dichloro analogs .
  • Methoxy groups at positions 8 and 9 enhance solubility compared to non-methoxy analogs (e.g., derivatives with thioxo groups) .

Q & A

Q. What are the optimal synthetic routes for 5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between amine precursors and carbonyl-containing intermediates under reflux conditions.
  • Protecting group strategies for methoxy and sulfanyl substituents to prevent side reactions.
  • Intramolecular cyclization to form the imidazoquinazolinone core, often catalyzed by acids like acetic acid. Reaction progress is monitored via Thin Layer Chromatography (TLC) to ensure purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing methoxy (-OCH3_3), fluorobenzyl, and sulfanyl groups.
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the quinazolinone ring).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is the lipophilicity of this compound assessed, and why is it significant?

Lipophilicity is measured via HPLC-based logP assays or shake-flask methods . The 4-fluorobenzyl and methoxy groups enhance lipid solubility, influencing membrane permeability and bioavailability. This is critical for optimizing pharmacokinetic properties in early drug discovery .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound?

  • Target Identification : Docking into enzyme active sites (e.g., microbial enzymes or kinases) predicts binding modes.
  • Binding Affinity Analysis : Computational tools (AutoDock, Schrödinger) calculate ΔG values to prioritize targets.
  • Substituent Impact : Fluorine’s electronegativity and methoxy’s steric effects are modeled to refine SAR .

Q. What strategies resolve contradictions in reported biological activity data for imidazoquinazolinone derivatives?

  • Systematic SAR Studies : Compare analogues with controlled substituent changes (e.g., replacing 4-fluorobenzyl with chlorobenzyl).
  • Standardized Assays : Replicate experiments under identical conditions (e.g., MIC values for antimicrobial activity).
  • Meta-Analysis : Cross-reference data from peer-reviewed studies to identify trends (e.g., methoxy groups correlating with anti-inflammatory activity) .

Q. How is the compound’s stability under physiological conditions evaluated?

  • pH Stability Tests : Incubate in buffers (pH 1–9) and analyze degradation via HPLC.
  • Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated breakdown.
  • Light/Thermal Stability : Monitor structural integrity under accelerated storage conditions .

Methodological Notes

  • Controlled Synthesis : Use anhydrous conditions for sulfanyl group incorporation to avoid oxidation .
  • Crystallography : Single-crystal X-ray diffraction resolves conformational ambiguities (e.g., intramolecular H-bonding affecting bioactivity) .
  • In Vivo Validation : Prioritize compounds with logP < 5 and >30% oral bioavailability in rodent models .

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